molecular formula C15H22N2O B4600888 N-(1-propylpiperidin-4-yl)benzamide

N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4600888
M. Wt: 246.35 g/mol
InChI Key: ZJKBFIUKPSXKAI-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features a benzamide group linked to a 1-propylpiperidine moiety, a structure that is commonly investigated for its potential to interact with key biological targets. Researchers exploring structure-activity relationships (SAR) often utilize this core structure to develop new compounds with optimized properties. While specific data on this compound is limited, its structural analogs have demonstrated considerable research value. Notably, N-(piperidin-4-yl)benzamide derivatives have been designed and synthesized as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, showing significant in vitro inhibitory activity in HepG2 cells and promoting tumor cell apoptosis . Furthermore, closely related compounds, such as those within the N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamide series, have been identified as potent agonists for the 5-hydroxytryptamine 4 (5-HT4) receptor . These agonists are investigated for their ability to accelerate colonic motor activity, positioning them as potential lead compounds for the development of colonic prokinetic agents to treat gastrointestinal motility disorders . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or human consumption. Researchers can employ this compound as a key intermediate or precursor in synthetic chemistry, for probing biological mechanisms, or as a building block in the creation of compound libraries for high-throughput screening.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-10-17-11-8-14(9-12-17)16-15(18)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKBFIUKPSXKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 1-propylpiperidine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzamide derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of target genes involved in cellular adaptation to hypoxia. This activation promotes the expression of proteins such as p21 and cleaved caspase-3, which play roles in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The nature of the substituent on the piperidine ring significantly influences pharmacological properties:

Compound Name Substituent on Piperidine Key Features Biological Implications Reference
N-(1-Propylpiperidin-4-yl)benzamide Propyl Moderate lipophilicity; potential CNS activity Hypothesized receptor affinity -
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide Isopropyl Increased steric bulk Enhanced selectivity in receptor binding
4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Methyl Reduced steric hindrance; methoxy group enhances electronic interactions Improved metabolic stability

Key Findings :

  • Propyl vs. Isopropyl : The isopropyl group in ’s compound may improve selectivity due to steric effects, whereas the propyl group in the target compound balances lipophilicity and flexibility for membrane penetration .

Aromatic and Heterocyclic Modifications

Variations in the benzamide moiety or additional heterocycles alter target interactions:

Compound Name Aromatic/Heterocyclic Features Unique Attributes Reference
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide Pyridine-pyrrole hybrid Cyclopropyl enhances steric/electronic effects; pyrrole enables π-π stacking
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole ring with dimethylphenyl Thiazole improves metabolic stability; dimethylphenyl increases hydrophobicity
4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Sulfamoyl and ethoxythiazole Sulfamoyl group enhances enzyme inhibition; thiazole aids in target specificity

Key Findings :

  • Pyridine-Pyrrole Hybrid () : The cyclopropyl group introduces conformational rigidity, while the pyrrole ring facilitates interactions with hydrophobic pockets .
  • Thiazole Derivatives () : Thiazole rings improve metabolic stability and enable hydrogen bonding, whereas sulfamoyl groups in enhance enzyme inhibition via polar interactions .

Functional Group Contributions

Specific functional groups critically influence activity and pharmacokinetics:

Compound Name Functional Groups Impact on Properties Reference
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide Dichloro substitution Increased halogen bonding with target proteins
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide Methylsulfanyl and nitro groups Nitro group enhances electron-withdrawing effects; sulfanyl improves solubility
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide Isothiazolidine dioxide Sulfone group stabilizes interactions with charged residues

Key Findings :

  • Halogen Substitution () : Chlorine atoms in dichlorobenzamide enhance binding affinity through halogen bonding .
  • Sulfone Groups () : The 1,1-dioxidoisothiazolidine group in improves stability and interaction with polar active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-propylpiperidin-4-yl)benzamide?

  • Methodology :

  • Step 1 : React 1-propylpiperidin-4-amine with benzoyl chloride or activated benzamide derivatives (e.g., using HBTU as a coupling agent) in anhydrous solvents like acetonitrile or dichloromethane (DCM) under nitrogen .
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol.
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 7.74 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (e.g., 167.3 ppm for carbonyl carbons) . Mass spectrometry (ESI-MS) can verify molecular weight (e.g., m/z 488.6 [M+H]+^+) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Handling Protocols :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar benzamides are classified for acute toxicity and irritation .
  • Work in a fume hood to minimize inhalation of aerosols.
    • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest no decomposition under inert atmospheres (argon) for ≥6 months .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Assign proton environments (e.g., piperidinyl methylene at δ 2.78–2.30 ppm) and carbon types (e.g., quaternary carbons at δ 167.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns via ESI-MS or GC-MS .
  • Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (e.g., >160°C) and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

  • Strategies :

  • Dose-Response Analysis : Perform IC50_{50} determinations in triplicate to identify assay-specific variability (e.g., discrepancies in enzyme inhibition vs. cell-based assays) .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .
  • Solubility Checks : Ensure compound solubility in assay buffers (e.g., DMSO stock ≤0.1% v/v) to avoid false negatives .

Q. What crystallographic strategies optimize structural elucidation of this compound?

  • Crystallization : Use vapor diffusion with solvents like 2-propanol/water mixtures. Slow cooling (0.1°C/min) enhances crystal quality .
  • Data Collection/Refinement : Employ SHELXL for small-molecule refinement. Resolve twinning or disorder using SHELXD for structure solution .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Design Principles :

  • Substituent Variation : Modify the benzamide aromatic ring (e.g., add fluoro or methoxy groups) or piperidinyl chain (e.g., alkyl chain length) .
  • Biological Testing : Screen derivatives against target enzymes (e.g., PARP-1 for cancer) using fluorescence-based assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What analytical approaches validate the purity of this compound in complex matrices?

  • HPLC/UPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to achieve baseline separation (resolution >1.5) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Residual Solvent Analysis : Quantify DMSO or ethanol via GC-FID, adhering to ICH Q3C guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.